molecular formula C18H14N2O3 B3582055 methyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate

methyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate

Cat. No.: B3582055
M. Wt: 306.3 g/mol
InChI Key: KDRRCDBUMVOAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate is a chemical compound. It likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of the diphenyl groups suggests that there are two phenyl (benzene) rings attached to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyridazine ring would likely contribute to the compound’s polarity and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions involving their nitrogen atoms or any functional groups present .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups can make a compound soluble in water .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, many drugs work by interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and other properties. Proper handling and storage are important to ensure safety .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. For example, if the compound shows promising biological activity, it could be studied further for potential use as a drug .

Properties

IUPAC Name

methyl 6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-23-18(22)15-14(12-8-4-2-5-9-12)16(19-20-17(15)21)13-10-6-3-7-11-13/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRRCDBUMVOAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate
Reactant of Route 2
methyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate
Reactant of Route 4
methyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.